molecular formula C7H7F3O2 B13165200 Ethyl 5,5,5-trifluoropent-2-ynoate

Ethyl 5,5,5-trifluoropent-2-ynoate

Cat. No.: B13165200
M. Wt: 180.12 g/mol
InChI Key: NNIZPYCFYJUXQZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5,5,5-trifluoropent-2-ynoate can be synthesized through several methods. One common approach involves the reaction of ethyl propiolate with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and efficient use of reagents. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5,5,5-trifluoropent-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 5,5,5-trifluoropent-2-ynoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5,5,5-trifluoropent-2-ynoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The alkyne group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with target molecules and pathways .

Comparison with Similar Compounds

  • Ethyl 5,5,5-trifluoropent-2-enoate
  • Ethyl 4,4,4-trifluorobut-2-ynoate
  • Ethyl 3,3,3-trifluoroprop-2-ynoate

Comparison: Ethyl 5,5,5-trifluoropent-2-ynoate is unique due to the presence of both a trifluoromethyl group and an alkyne functional group. This combination imparts distinct reactivity and properties compared to similar compounds. For example, ethyl 5,5,5-trifluoropent-2-enoate lacks the alkyne group, resulting in different chemical behavior and applications .

Biological Activity

Introduction

Ethyl 5,5,5-trifluoropent-2-ynoate is a fluorinated compound with potential applications in various fields, including medicinal chemistry and agrochemicals. The presence of trifluoromethyl groups often enhances the biological activity of organic compounds due to their unique electronic properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H7F3O2
  • CAS Number : 893643-18-0
  • Molecular Weight : 212.123 g/mol
PropertyValue
Molecular FormulaC7H7F3O2
CAS Number893643-18-0
Molecular Weight212.123 g/mol

Synthesis

This compound can be synthesized through various methods involving trifluoromethylation reactions or by utilizing starting materials that contain alkyne functionalities. Recent studies have highlighted its synthesis via photocatalyzed reactions, which provide a pathway for generating radicals that can further react to form the desired compound .

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially leading to increased bioavailability.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains. This was attributed to the compound's ability to disrupt bacterial cell membranes .
  • Anti-inflammatory Effects : Research indicated that compounds containing the trifluoropent-2-ynoate moiety showed promising anti-inflammatory effects in vitro. The mechanism involved inhibition of pro-inflammatory cytokine production in macrophages .
  • Cancer Cell Inhibition : this compound has been studied for its potential anticancer properties. In vitro assays revealed that it inhibited the proliferation of several cancer cell lines by inducing apoptosis through the activation of caspase pathways .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
Anti-inflammatoryReduced cytokine production
AnticancerInduced apoptosis in cancer cells

Properties

Molecular Formula

C7H7F3O2

Molecular Weight

180.12 g/mol

IUPAC Name

ethyl 5,5,5-trifluoropent-2-ynoate

InChI

InChI=1S/C7H7F3O2/c1-2-12-6(11)4-3-5-7(8,9)10/h2,5H2,1H3

InChI Key

NNIZPYCFYJUXQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CCC(F)(F)F

Origin of Product

United States

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